REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]([N:9]=[CH:10][N:11](C)C)=O)[S:5][CH:6]=1.[CH3:14][NH:15]N>CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:7]2[N:15]([CH3:14])[N:11]=[CH:10][N:9]=2)[S:5][CH:6]=1
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(SC1)C(=O)N=CN(C)C
|
Name
|
methylhydrazine
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a cooling bath, air stirrer
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at ≦30° C.
|
Type
|
CUSTOM
|
Details
|
to form a light yellow slurry
|
Type
|
TEMPERATURE
|
Details
|
After analysis of the mixture by GC, the reaction is cooled to ˜70° C.
|
Type
|
CONCENTRATION
|
Details
|
then, concentrated to a thick oil/slurry
|
Type
|
ADDITION
|
Details
|
De-ionized H2O (1.67 L) is slowly added
|
Type
|
CUSTOM
|
Details
|
to precipitate solids
|
Type
|
TEMPERATURE
|
Details
|
then, the mixture is cooled to <30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with de-ionized H2O (1.67 L)
|
Type
|
DISSOLUTION
|
Details
|
The wet solids (125.8 g) are re-dissolved in warm MTBE (1.64 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(SC1)C1=NC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |